Potassium 3-(1H-benzimidazol-2-ylthio)propanesulphonate
Description
Properties
CAS No. |
94231-61-5 |
|---|---|
Molecular Formula |
C10H11KN2O3S2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
potassium;3-(1H-benzimidazol-2-ylsulfanyl)propane-1-sulfonate |
InChI |
InChI=1S/C10H12N2O3S2.K/c13-17(14,15)7-3-6-16-10-11-8-4-1-2-5-9(8)12-10;/h1-2,4-5H,3,6-7H2,(H,11,12)(H,13,14,15);/q;+1/p-1 |
InChI Key |
UYHSNMZVVUTYKU-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCCCS(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 3-(1H-benzimidazol-2-ylthio)propanesulphonate typically involves the reaction of 2-mercaptobenzimidazole with 3-chloropropanesulphonic acid in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Potassium 3-(1H-benzimidazol-2-ylthio)propanesulphonate undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The benzimidazole ring can undergo reduction reactions under specific conditions.
Substitution: The sulphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced benzimidazole derivatives, and substituted benzimidazole compounds. These products have diverse applications in various fields of research.
Scientific Research Applications
Potassium 3-(1H-benzimidazol-2-ylthio)propanesulphonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Potassium 3-(1H-benzimidazol-2-ylthio)propanesulphonate involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with enzymes and receptors, modulating their activity. The thioether and sulphonate groups contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Heterocycle | Molecular Formula | Molecular Weight | Key Properties |
|---|---|---|---|---|
| Potassium 3-(1H-benzimidazol-2-ylthio)propanesulphonate | Benzimidazole | C₁₀H₁₁KN₂O₃S₂ | 326.43* | Water-soluble, ionic, H-bond donor |
| Sodium 3-(benzothiazol-2-ylthio)-1-propanesulphonate | Benzothiazole | C₁₀H₁₀NNaO₃S₃ | 311.38 | White crystalline, ≥98% purity |
| Acamprosate Calcium | None (linear) | C₁₀H₂₀CaN₂O₈S₂ | 400.48 | Bioavailable, used in alcohol therapy |
*Calculated based on analogous structures.
Biological Activity
Potassium 3-(1H-benzimidazol-2-ylthio)propanesulfonate, a compound derived from the benzimidazole family, has garnered attention for its potential biological activities. Benzimidazole derivatives are known for their broad-spectrum pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of potassium 3-(1H-benzimidazol-2-ylthio)propanesulfonate, supported by recent research findings and case studies.
- Molecular Formula : C10H11KN2O3S2
- Molar Mass : 310.43 g/mol
- CAS Number : 94231-61-5
The compound features a benzimidazole ring, which is crucial for its biological activity. The presence of sulfur in its structure is significant, as sulfur-containing compounds often exhibit unique biological properties.
Antimicrobial Activity
Research indicates that benzimidazole derivatives possess considerable antimicrobial properties. A study evaluating various benzimidazole compounds found that those with similar structures to potassium 3-(1H-benzimidazol-2-ylthio)propanesulfonate exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N1 | Staphylococcus aureus | 1.27 µM |
| N8 | Escherichia coli | 1.43 µM |
| N22 | Klebsiella pneumoniae | 2.60 µM |
| N23 | Candida albicans | 2.65 µM |
These findings suggest that potassium 3-(1H-benzimidazol-2-ylthio)propanesulfonate may have similar antimicrobial efficacy due to its structural characteristics .
Anticancer Activity
Benzimidazole derivatives have also been studied for their anticancer properties. In vitro studies demonstrated that certain derivatives could inhibit the growth of cancer cell lines, including colorectal carcinoma cells (HCT116). For example, compounds derived from benzimidazole showed IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil (5-FU), indicating a promising potential for cancer treatment.
Case Study: Anticancer Screening
A recent study assessed the anticancer activity of several benzimidazole derivatives, including potassium 3-(1H-benzimidazol-2-ylthio)propanesulfonate. Compounds were tested against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| N9 | HCT116 | 5.85 |
| N18 | HCT116 | 4.53 |
| Standard | 5-FU | 9.99 |
The results indicate that some derivatives are more potent than traditional treatments, highlighting the need for further investigation into potassium 3-(1H-benzimidazol-2-ylthio)propanesulfonate's anticancer potential .
The biological activities of potassium 3-(1H-benzimidazol-2-ylthio)propanesulfonate can be attributed to its ability to interact with cellular targets involved in critical pathways such as DNA replication and protein synthesis. The sulfur atom in its structure may facilitate interactions with thiol groups in proteins, enhancing its bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
